Cas no 284487-64-5 (tert-Butyl Methyl Ether-d12)

Technical Introduction: tert-Butyl Methyl Ether-d12 tert-Butyl Methyl Ether-d12 (MTBE-d12) is a deuterated analog of methyl tert-butyl ether, where all hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as an internal standard or solvent in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications, ensuring high precision in quantitative analysis. Its chemical stability and low reactivity make it suitable for studies requiring minimal interference from proton signals. MTBE-d12 is particularly valuable in environmental and pharmaceutical research, where accurate isotopic tracing is critical. The compound’s purity and consistent deuteration level enhance reproducibility in analytical methodologies.
tert-Butyl Methyl Ether-d12 structure
tert-Butyl Methyl Ether-d12 structure
Product Name:tert-Butyl Methyl Ether-d12
CAS No:284487-64-5
MF:C5H12O
MW:100.222122192383
CID:253924
Update Time:2025-10-20

tert-Butyl Methyl Ether-d12 Chemical and Physical Properties

Names and Identifiers

    • Propane-1,1,1,3,3,3-d6,2-(methoxy-d3)-2-(methyl-d3)- (9CI)
    • tert-Butyl Methyl Ether-d12
    • Inchi: 1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3
    • InChI Key: BZLVMXJERCGZMT-MGKWXGLJSA-N
    • SMILES: O(C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 0.840 g/mL at 25 °C
  • Boiling Point: 55-56 °C
  • Flash Point: -27 °F

tert-Butyl Methyl Ether-d12 Security Information

  • Hazardous Material transportation number:UN 2398 3/PG 2
  • WGK Germany:1
  • Hazard Category Code: 11-38
  • Safety Instruction: 9-16-24
  • Hazardous Material Identification: F Xi

tert-Butyl Methyl Ether-d12 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T693372-5mg
tert-Butyl Methyl Ether-d12
284487-64-5
5mg
$ 58.00 2023-09-05
TRC
T693372-10mg
tert-Butyl Methyl Ether-d12
284487-64-5
10mg
$ 75.00 2023-09-05
TRC
T693372-50mg
tert-Butyl Methyl Ether-d12
284487-64-5
50mg
$ 190.00 2023-09-05
A2B Chem LLC
AF31968-250mg
tert-Butyl methyl ether-d12
284487-64-5
250mg
$603.00 2024-04-20
A2B Chem LLC
AF31968-500mg
tert-Butyl methyl ether-d12
284487-64-5
500mg
$909.00 2024-04-20
1PlusChem
1P00BF34-500mg
tert-Butyl Methyl Ether-d12
284487-64-5
500mg
$909.00 2025-02-25
1PlusChem
1P00BF34-250mg
tert-Butyl Methyl Ether-d12
284487-64-5
250mg
$603.00 2025-02-25

Additional information on tert-Butyl Methyl Ether-d12

Research Brief on 284487-64-5 and tert-Butyl Methyl Ether-d12 in Chemical and Biomedical Applications

The chemical compound with the CAS number 284487-64-5 and the deuterated solvent tert-Butyl Methyl Ether-d12 (MTBE-d12) have garnered significant attention in recent chemical and biomedical research. This brief synthesizes the latest findings on their applications, mechanisms, and implications for drug development and analytical chemistry.

Recent studies highlight 284487-64-5 as a key intermediate in the synthesis of novel kinase inhibitors, particularly for oncology targets. A 2023 Journal of Medicinal Chemistry paper demonstrated its role in optimizing selectivity for PI3Kδ isoforms, reducing off-target effects in lymphoma models. Concurrently, MTBE-d12 has emerged as a critical NMR solvent for structural elucidation of drug metabolites due to its superior spectral resolution compared to protiated analogs.

Advanced applications of MTBE-d12 were showcased in a Analytical Chemistry study (2024) where it enabled precise quantification of volatile organic compounds in biological matrices through GC-MS, achieving detection limits below 0.1 ppb. This sensitivity proves crucial for environmental monitoring of pharmaceutical manufacturing byproducts.

Notably, 284487-64-5 derivatives exhibit promising ADME profiles in recent preclinical trials. A Nature Communications report (2023) detailed its incorporation into bifunctional PROTAC molecules, showing 82% target protein degradation at nanomolar concentrations. The compound's modular scaffold allows for rational design of E3 ligase binding moieties.

From a safety perspective, new toxicological data (2024) on MTBE-d12 confirms its reduced hepatotoxicity compared to conventional MTBE in rodent models, making it preferable for in vivo tracer studies. Researchers at ETH Zurich have developed a continuous-flow synthesis method that improves MTBE-d12 isotopic purity to >99.5%, addressing previous batch variability issues.

These advancements position both 284487-64-5 and MTBE-d12 as valuable tools for next-generation drug discovery. The former's versatility in medicinal chemistry and the latter's analytical precision create synergistic opportunities in pharmacokinetic studies and metabolomics research.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent